molecular formula C11H11ClN4O2 B4328852 methyl 5-amino-1-(4-chloro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxylate

methyl 5-amino-1-(4-chloro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxylate

Cat. No. B4328852
M. Wt: 266.68 g/mol
InChI Key: UXPBIYFIFFCJFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-amino-1-(4-chloro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxylate is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of methyl 5-amino-1-(4-chloro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxylate is not fully understood. However, it has been suggested that it may exert its biological activity by interacting with specific enzymes or proteins in the body.
Biochemical and Physiological Effects:
Methyl 5-amino-1-(4-chloro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxylate has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In cancer research, it has been demonstrated to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In bacterial research, it has been shown to exhibit antibacterial activity against various strains of bacteria.

Advantages and Limitations for Lab Experiments

One advantage of using methyl 5-amino-1-(4-chloro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxylate in lab experiments is its relatively simple synthesis method. Additionally, its potential applications in various fields of research make it a versatile compound to work with. However, one limitation is the lack of understanding of its mechanism of action, which may hinder its development as a drug candidate.

Future Directions

There are several future directions for the research and development of methyl 5-amino-1-(4-chloro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxylate. In medicinal chemistry, further studies are needed to elucidate its mechanism of action and optimize its pharmacological properties for use as a drug candidate. In material science, it can be further explored as a building block for the synthesis of novel materials with unique properties. Additionally, its potential applications in other fields of research, such as agriculture and environmental science, can be explored.

Scientific Research Applications

Methyl 5-amino-1-(4-chloro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxylate has been studied for its potential applications in various fields of research. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and bacterial infections. In material science, it has been studied for its potential use as a building block for the synthesis of novel materials.

properties

IUPAC Name

methyl 5-amino-1-(4-chloro-2-methylphenyl)triazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN4O2/c1-6-5-7(12)3-4-8(6)16-10(13)9(14-15-16)11(17)18-2/h3-5H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXPBIYFIFFCJFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)N2C(=C(N=N2)C(=O)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 5-amino-1-(4-chloro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 5-amino-1-(4-chloro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxylate
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methyl 5-amino-1-(4-chloro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxylate
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methyl 5-amino-1-(4-chloro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxylate
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methyl 5-amino-1-(4-chloro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxylate
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methyl 5-amino-1-(4-chloro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxylate

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